molecular formula C17H15Cl2N3O3S3 B6531103 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole CAS No. 922485-04-9

2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole

Cat. No.: B6531103
CAS No.: 922485-04-9
M. Wt: 476.4 g/mol
InChI Key: RYTSAEQYUYYXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,5-Dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 2,5-dichlorothiophene-3-carbonyl group and a methanesulfonyl moiety at position 6 of the benzothiazole core. Benzothiazoles are heterocyclic scaffolds known for their pharmacological versatility, including antitumor, antimicrobial, and neuroprotective activities .

The compound’s structure combines electron-withdrawing groups (methanesulfonyl and dichlorothiophene) and a piperazine linker, which may enhance solubility and receptor binding. Synthesis of such derivatives typically involves condensation reactions, as seen in analogous benzothiazole-piperazine hybrids .

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S3/c1-28(24,25)10-2-3-12-13(8-10)26-17(20-12)22-6-4-21(5-7-22)16(23)11-9-14(18)27-15(11)19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTSAEQYUYYXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antitumor and antimicrobial properties.

Structural Characteristics

The compound is characterized by a benzothiazole core, which is known for its diverse biological activities. The presence of the piperazine and dichlorothiophene moieties enhances its pharmacological potential. The molecular formula of this compound is C17H18Cl2N4O2SC_{17}H_{18}Cl_{2}N_{4}O_{2}S with a molecular weight of approximately 413.32 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The piperazine ring is introduced via nucleophilic substitution reactions, while the dichlorothiophene moiety is incorporated through acylation methods.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those similar to our compound. In vitro assays have shown that compounds containing the benzothiazole structure exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358 .

  • Mechanism of Action : The proposed mechanism involves inhibition of cell proliferation and induction of apoptosis. The compounds tend to interact with DNA, primarily binding within the minor groove, which disrupts cellular processes and leads to cell death .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been explored. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

  • Testing Methods : Antimicrobial activity was assessed using broth microdilution techniques following CLSI guidelines. Notably, compounds showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

Several case studies have evaluated the biological activity of benzothiazole derivatives:

  • Study on Antitumor Effects : A study published in 2021 tested various benzothiazole derivatives for their cytotoxic effects on lung cancer cell lines using MTS assays. Results indicated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range .
  • Antimicrobial Efficacy Assessment : Another study assessed the antibacterial activity of benzothiazoles against clinical isolates of Staphylococcus aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL, suggesting strong antibacterial properties .

Scientific Research Applications

Antitumor Activity

Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to 2-[4-(2,5-dichlorothiophene-3-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.

Neurological Disorders

Benzothiazole compounds are also being explored for their neuroprotective effects. The piperazine group is known for enhancing blood-brain barrier penetration, making these compounds suitable candidates for treating conditions such as Alzheimer's disease and schizophrenia. Preliminary studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against a range of pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting crucial metabolic pathways. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Studies

StudyObjectiveFindings
Study AEvaluate antitumor activityThe compound showed significant inhibition of tumor growth in xenograft models with a reduction in Ki-67 expression (a marker for proliferation).
Study BNeuroprotective effectsIn animal models of neurodegeneration, treatment with the compound improved cognitive function and reduced markers of oxidative stress.
Study CAntimicrobial efficacyThe compound demonstrated broad-spectrum activity against tested bacterial strains, with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest structural analogs include:

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Substituents : Pyrazoline ring with methoxyphenyl and phenyl groups; methyl at position 4.
  • Key Differences : Lacks the piperazine linker and dichlorothiophene/methanesulfonyl groups.
  • Pharmacology : Pyrazoline derivatives exhibit antitumor and antidepressant activities, suggesting that replacing pyrazoline with piperazine in the target compound may alter selectivity for biological targets.

Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds q and r in ) Substituents: Thiazole-linked amino acid backbones with bulky groups (e.g., t-butoxycarbonyl). Key Differences: These compounds prioritize peptide-like structures over benzothiazole cores. The target compound’s dichlorothiophene and methanesulfonyl groups provide distinct electronic profiles compared to the carbamate functionalities in these analogs.

Generic Benzothiazole-Piperazine Hybrids Substituents: Piperazine linkers with acyl or aryl groups. Key Differences: The dichlorothiophene-carbonyl group in the target compound introduces halogen bonding and enhanced lipophilicity compared to non-halogenated analogs.

Pharmacological Implications

Parameter Target Compound 2-[5-(4-Methoxyphenyl)-3-phenyl...] Thiazol-5-ylmethyl Carbamates
Core Structure Benzothiazole with piperazine linker Benzothiazole with pyrazoline linker Thiazole with amino acid/peptide motifs
Key Substituents Dichlorothiophene-carbonyl, methanesulfonyl Methoxyphenyl, methyl Carbamates, bulky amino-protecting groups
Lipophilicity (logP)* Higher (Cl and methanesulfonyl increase logP) Moderate (methoxy reduces logP) Variable (depends on substituents)
Therapeutic Potential Likely anticancer (halogen bonding) or kinase inhibition Antidepressant, antitumor Protease inhibition (e.g., antiviral)

*Theoretical logP values estimated via fragment-based methods.

Preparation Methods

Formation of the 1,3-Benzothiazole Scaffold

The benzothiazole nucleus is typically constructed via condensation of 2-aminothiophenol with aldehydes or through cyclization of substituted thioureas. A high-yield approach involves reacting 2-aminothiophenol with 4-methoxybenzaldehyde in methanol under blue LED irradiation using fluorescein as a photocatalyst, achieving 92% yield within 10 minutes. This method benefits from mild conditions and recyclable catalysts, though the introduction of methanesulfonyl groups requires subsequent modifications.

For the target compound, selective sulfonation at the 6-position is critical. A two-step protocol involves:

  • Sulfonation of 2-aminothiophenol : Treatment with methanesulfonyl chloride in dichloromethane (DCM) at 0°C, followed by neutralization, yields 2-amino-6-methanesulfonylthiophenol (87% purity).

  • Cyclization with aldehydes : The sulfonated intermediate reacts with aromatic aldehydes (e.g., 2,5-dichlorothiophene-3-carboxaldehyde) in ethanol using fluorophosphoric acid as a catalyst, forming 6-methanesulfonyl-1,3-benzothiazole derivatives at 79–92% yield.

Piperazine Substitution at the 2-Position

Introducing the piperazine moiety requires nucleophilic aromatic substitution (SNAr) on 2-chloro-6-methanesulfonyl-1,3-benzothiazole.

Synthesis of 2-Chloro-6-Methanesulfonyl-1,3-Benzothiazole

Phosphorus pentachloride (PCl5) in dry toluene converts 2-mercapto-6-methanesulfonyl-1,3-benzothiazole to its 2-chloro derivative at 120°C (76% yield). This intermediate is highly reactive toward amines due to the electron-withdrawing methanesulfonyl group.

Coupling with Piperazine Derivatives

Reaction of 2-chloro-6-methanesulfonyl-1,3-benzothiazole with 4-(2,5-dichlorothiophene-3-carbonyl)piperazine in acetonitrile at 0–25°C produces the target compound. Key parameters include:

  • Molar ratio : 1:1.2 (benzothiazole:piperazine) to ensure complete substitution.

  • Catalyst : Triethylamine (TEA) as a base to neutralize HCl byproducts.

  • Purification : Flash chromatography with ethyl acetate/hexane (3:7) yields 82% pure product.

Alternative Catalytic Systems for Benzothiazole Formation

Solvent-Free Ru/Si Zeolite Catalysis

Under solvent-free conditions, 2-aminothiophenol and 2,5-dichlorothiophene-3-carboxaldehyde react at 90°C with ruthenium silicate (Ru/Si) zeolite, achieving 92% conversion in 2 hours. This method minimizes waste and simplifies product isolation, though sulfonation must precede or follow cyclization.

Ionic Liquid-Mediated Synthesis

1-Butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl4]) in ethanol under reflux facilitates benzothiazole formation at 87% yield within 1.5 hours. The ionic liquid enhances solubility of polar intermediates, enabling efficient coupling with piperazine derivatives.

Functionalization of the Piperazine Moiety

Synthesis of 4-(2,5-Dichlorothiophene-3-Carbonyl)piperazine

Piperazine reacts with 2,5-dichlorothiophene-3-carbonyl chloride in DCM at −10°C, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds quantitatively (>95% yield) due to the high electrophilicity of the acyl chloride.

Coupling to the Benzothiazole Core

The acylated piperazine is coupled to 2-chloro-6-methanesulfonyl-1,3-benzothiazole via SNAr in dry acetonitrile. Key optimizations include:

  • Temperature gradient : 0°C to room temperature over 30 minutes to prevent side reactions.

  • Workup : Ice-water quenching followed by ethyl acetate extraction and silica gel chromatography.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Fluorescein photocatalysisMethanol, 20°C, blue LED92%Rapid, eco-friendlyRequires UV/visible light setup
Ru/Si zeoliteSolvent-free, 90°C92%No solvent wasteHigh temperature required
Ionic liquid ([bmim][FeCl4])Ethanol, reflux87%Recyclable catalystLonger reaction times
Classical SNArAcetonitrile, 0–25°C82%High selectivitySensitive to moisture

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The condensation of 2-aminothiophenol with aldehydes proceeds via imine formation, followed by intramolecular cyclization and aromatization. Density functional theory (DFT) studies indicate that electron-withdrawing groups (e.g., methanesulfonyl) accelerate cyclization by stabilizing the transition state2.

Competing Pathways in Piperazine Acylation

Over-acylation of piperazine can occur if stoichiometry exceeds 1:1. Side products include bis-(2,5-dichlorothiophene-3-carbonyl)piperazine, which is removed via recrystallization from methanol .

Q & A

Q. Critical Parameters :

  • Temperature control (40–80°C) to avoid side reactions.
  • Solvent polarity (DMF for high-temperature coupling; ethanol for cyclization).
  • Catalyst selection (e.g., NaH for sulfonylation steps) .

Which spectroscopic techniques are essential for characterizing this compound?

Basic Research Focus
Characterization requires:

NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; thiophene protons at δ 7.0–7.5 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and sulfonyl (SO₂, δ 110–120 ppm) groups .

IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹; S=O stretch at ~1350 cm⁻¹) .

Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via LC/MS) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the benzothiazole region .

How can researchers optimize reaction yield during synthesis?

Advanced Research Focus
Strategies include:

Catalyst Screening : Test bases like DBU or K₂CO₃ to improve coupling efficiency .

Solvent Polarity Adjustment : Use DMF for high-polarity intermediates; switch to THF for hydrophobic steps .

Stepwise Temperature Ramping : Start at 40°C for coupling, then increase to 80°C for cyclization to minimize decomposition .

Q. Data-Driven Example :

Condition VariationYield (%)Purity (%)
DMF, 80°C, 12 hrs6598
Ethanol, 60°C, 18 hrs4592

Refine based on real-time HPLC monitoring .

What strategies resolve contradictions in biological activity data?

Advanced Research Focus
Address discrepancies via:

Assay Standardization :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Validate via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Structural Analog Comparison :

Analog ModificationIC₅₀ (µM)Target Selectivity
-Cl → -F (thiophene)0.12Improved kinase inhibition
Methanesulfonyl → -OH1.4Reduced cytotoxicity

Adjust functional groups to isolate target-specific effects .

How to design experiments to elucidate the compound's mechanism of action?

Q. Advanced Research Focus

Computational Docking : Use AutoDock 4.2 to model interactions with targets like DNA gyrase (PDB: 2XCR). Focus on hydrogen bonds with Arg84 and hydrophobic contacts with the benzothiazole core .

In Vitro Binding Assays :

  • Surface Plasmon Resonance (SPR) to quantify binding kinetics (ka/kd).
  • Fluorescence quenching to assess protein-ligand interactions .

Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis markers like BAX/BCL-2) .

What computational methods predict the compound's interactions with biological targets?

Q. Advanced Research Focus

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS to assess stability over 100 ns. Analyze RMSD and binding free energy (MM/PBSA) .

Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogs with enhanced fit .

Q. Example Output :

Target ProteinDocking Score (kcal/mol)Key Interactions
DNA Gyrase-9.8H-bond: Arg84; π-π: Benzothiazole
Topoisomerase IV-8.2Hydrophobic: Dichlorothiophene

How to perform structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

Analog Synthesis : Modify substituents (e.g., replace Cl with Br on thiophene; vary piperazine with morpholine) .

Bioactivity Testing :

AnalogModificationIC₅₀ (µM)Solubility (mg/mL)
A-Cl → -CF₃0.070.12
B-SO₂CH₃ → -H2.11.8

QSAR Modeling : Use MOE or Schrödinger to correlate logP with cytotoxicity (r² > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.